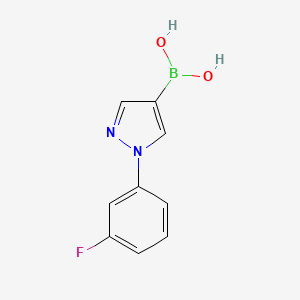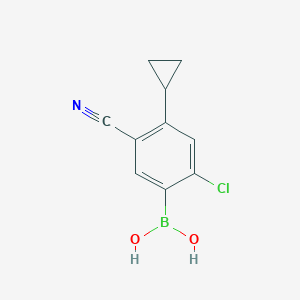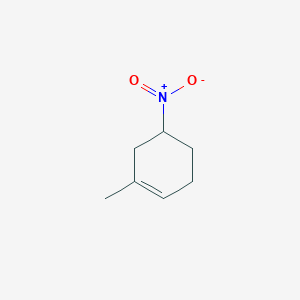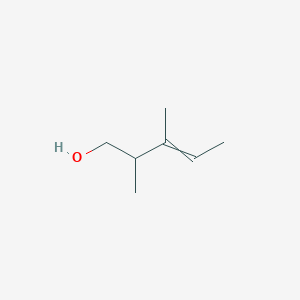![molecular formula C4H7O3PSe B14075712 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide: is a unique organophosphorus compound that features a bicyclic structure with phosphorus and selenium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide typically involves the reaction of a phosphorus-containing precursor with a selenium source under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus and selenium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. It may be used in the development of drugs that target specific molecular pathways involved in diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparaison Avec Des Composés Similaires
2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane: This compound is similar in structure but lacks the selenium atom.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another related compound with a different bicyclic structure and an oxygen atom instead of selenium.
Uniqueness: 2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where selenium’s properties are advantageous.
Propriétés
Formule moléculaire |
C4H7O3PSe |
|---|---|
Poids moléculaire |
213.04 g/mol |
Nom IUPAC |
1-selanylidene-2,7,8-trioxa-1λ5-phosphabicyclo[3.2.1]octane |
InChI |
InChI=1S/C4H7O3PSe/c9-8-5-2-1-4(7-8)3-6-8/h4H,1-3H2 |
Clé InChI |
VMQWHCJBLUTFOQ-UHFFFAOYSA-N |
SMILES canonique |
C1COP2(=[Se])OCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)


![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)

![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)

![1-({2-[(2-Aminoethyl)amino]ethyl}amino)-2,4,4-trimethylpentan-2-ol](/img/structure/B14075705.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)



